molecular formula C20H12Cl2O4 B14958580 6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one

6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one

Cat. No.: B14958580
M. Wt: 387.2 g/mol
InChI Key: YLHYNJLEPGIAJE-GRSHGNNSSA-N
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Description

This compound belongs to the benzo[b]furan-3-one class, characterized by a fused bicyclic structure with a ketone group at position 3. The molecule is substituted at position 6 with a (2,6-dichlorophenyl)methoxy group and at position 2 with a 2-furylmethylene moiety. For instance, the (2,6-dichlorophenyl)methoxy group is associated with enhanced lipophilicity and metabolic stability, as seen in other bioactive molecules . The furylmethylene group may influence electronic properties and binding interactions, similar to furan-containing compounds like (2,6-dimethoxyphenyl)(furan-2-yl)methanone .

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H12Cl2O4/c21-16-4-1-5-17(22)15(16)11-25-13-6-7-14-18(9-13)26-19(20(14)23)10-12-3-2-8-24-12/h1-10H,11H2/b19-10-

InChI Key

YLHYNJLEPGIAJE-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a furan derivative.

    Introduction of the 2,6-dichlorophenyl group: This step involves the reaction of the benzo[b]furan intermediate with 2,6-dichlorobenzyl chloride under basic conditions to form the corresponding ether.

    Formation of the furylmethylene group: The final step involves the condensation of the intermediate with furfural under acidic or basic conditions to introduce the furylmethylene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

    Interacting with DNA or RNA: This can affect gene expression and cellular function.

    Modulating cellular signaling pathways: This can influence cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula (MW) Key Features
Target Compound 6-(2,6-DClPhOCH2); 2-(furan-2-yl-CH=) C20H12Cl2O4 (387.2 g/mol)* Dichlorophenyl enhances lipophilicity; furyl may modulate electron density.
(2Z)-6-[(2,6-DClPhOCH2)-2-(2,4-diMeOPh-CH=)-benzofuran-3-one 6-(2,6-DClPhOCH2); 2-(2,4-diMeOPh-CH=) C24H17Cl2O6 (490.3 g/mol) Dimethoxyphenyl increases solubility but reduces metabolic stability.
(2,6-Dimethoxyphenyl)(furan-2-yl)methanone (17b) Methoxy groups at Ph-2,6; furan-2-yl ketone C13H12O4 (232.2 g/mol) High yield (85%); lower molecular weight and Cl-free structure.
2-6DCZ [(2,6-dichlorophenyl)methoxy]carbonyl Dichlorophenylmethoxy-protecting group C8H5Cl2O3 (238.0 g/mol) Used in peptide synthesis; highlights Cl's role in stability.

*Calculated molecular weight based on structural formula.

Physicochemical Properties

  • Melting Points : Compound 17b (64–66 °C) has a lower melting point than the target compound (expected >100 °C due to rigid benzo[b]furan core and Cl substituents).
  • Solubility : The dimethoxyphenyl analogue likely has higher aqueous solubility than the target compound due to polar methoxy groups.
  • Spectral Data :
    • 1H-NMR : The target compound’s aromatic protons (e.g., dichlorophenyl and furyl groups) would show distinct shifts compared to compound 17b (δ 7.87 for furan 5’-H, δ 7.42 for Ph-4-H) .
    • ESI-MS : Compound 17b exhibits [M+H]+ at m/z = 233, whereas the target compound’s larger mass would result in higher m/z values.

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